

Application Notes & Protocols: Analytical Techniques for Quality Control of Ambroxol Hydrochloride

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Compound of Interest

Compound Name: Ambroxol hydrochloride

Cat. No.: B602070

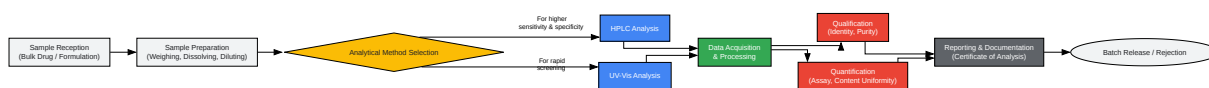
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Introduction

Ambroxol hydrochloride, chemically known as trans-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol hydrochloride, is a potent mucolytic agent used in the treatment of respiratory disorders associated with excessive or viscous mucus.^{[1][2]} It is a metabolite of bromhexine and is widely used in various pharmaceutical formulations such as tablets, syrups, and inhalation solutions. To ensure the therapeutic efficacy, safety, and quality of these formulations, robust analytical methods for the quantification of **Ambroxol hydrochloride** are essential. This document provides detailed protocols and application notes for the most common analytical techniques employed in the quality control of **Ambroxol hydrochloride**: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

General Quality Control Workflow

The quality control process for **Ambroxol hydrochloride** in pharmaceutical formulations follows a structured workflow, from sample reception to the final report. This ensures that the product meets the required specifications for identity, purity, and content.



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Caption: General workflow for pharmaceutical quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific, sensitive, and accurate technique for the determination of **Ambroxol hydrochloride**, especially in combination drug products and for stability studies.[3] Reversed-phase chromatography using a C18 or C8 column is the most common approach.[4]

Experimental Protocol: RP-HPLC Method

This protocol is a representative example compiled from validated methods for the analysis of **Ambroxol hydrochloride** in tablets.[2][5]

1. Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector.
- Analytical column: HIQ SIL-C18 (250x4.6 mm, 10 µm) or equivalent.[2]
- Data acquisition software.

2. Reagents and Materials:

- Methanol (HPLC Grade)
- Acetonitrile (HPLC Grade)
- Water (HPLC Grade)

- Ortho-phosphoric acid or Trifluoroacetic acid (TFA) for pH adjustment.[5][6]

- **Ambroxol Hydrochloride** Reference Standard.

3. Chromatographic Conditions:

- Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 40:40:20, v/v/v).[2] The pH may be adjusted to 3.5 with ortho-phosphoric acid.[5]
- Flow Rate: 1.0 to 1.5 mL/min.
- Detection Wavelength: 229 nm or 245 nm.[2][4]
- Injection Volume: 20 µL.
- Column Temperature: Ambient.

4. Preparation of Standard Solution:

- Accurately weigh about 100 mg of **Ambroxol hydrochloride** reference standard and transfer to a 100 mL volumetric flask.
- Dissolve in a mixture of water and methanol (1:1 v/v).[5]
- Make up to the volume with the same solvent to obtain a stock solution (e.g., 1000 µg/mL).
- Perform serial dilutions with the mobile phase to prepare working standards in the linear range (e.g., 5-80 µg/mL).

5. Preparation of Sample Solution (from Tablets):

- Weigh and finely powder 20 tablets.
- Transfer an amount of powder equivalent to 30 mg of **Ambroxol hydrochloride** to a 100 mL volumetric flask.[2]
- Add approximately 60 mL of the solvent (e.g., methanol), and sonicate for 10 minutes to ensure complete dissolution.[2]

- Make up the volume with the same solvent.
- Filter the solution through a 0.45 µm membrane filter.
- Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

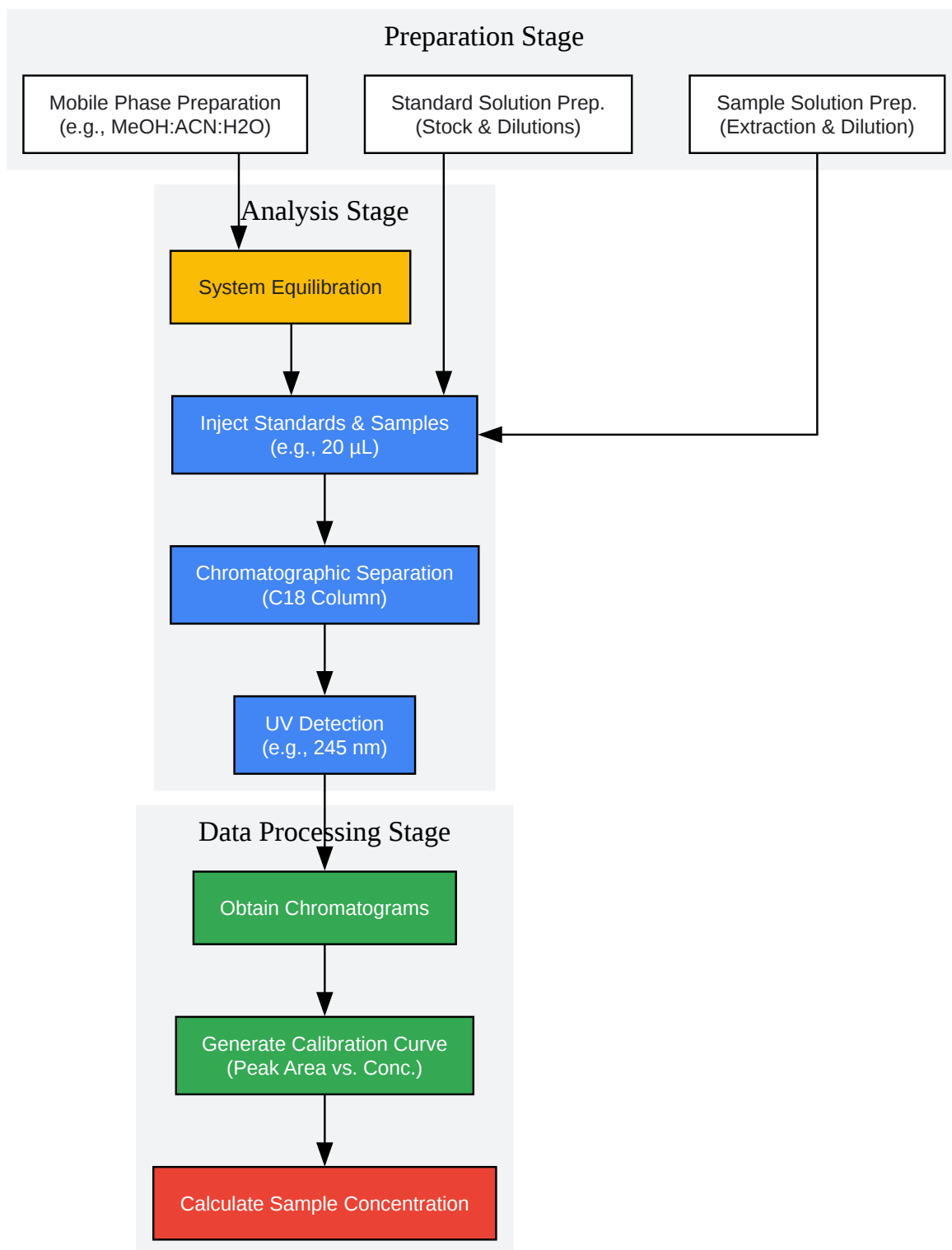
6. Analysis Procedure:

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
- Inject the standard solutions to establish the calibration curve.
- Inject the sample solution in triplicate.
- Calculate the concentration of **Ambroxol hydrochloride** in the sample using the regression equation from the calibration curve.

Data Presentation: HPLC Method Validation Parameters

Parameter	Reported Value	Reference
Column	C18 / C8	[4]
Mobile Phase	Methanol:Acetonitrile:Water (40:40:20, v/v/v)	[2]
Detection (λ)	229 nm - 250 nm	[2][5]
Linearity Range	5 - 80 µg/mL	
2 - 12 ng/mL	[5]	
Correlation Coefficient (r ²)	> 0.99	[4]
Limit of Detection (LOD)	1 ng/mL	[5]
0.024 ppm (µg/mL)	[4]	
Limit of Quantification (LOQ)	5 ng/mL	[5]

Workflow for HPLC Analysis



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Caption: Step-by-step workflow for HPLC analysis.

UV-Visible Spectrophotometry

UV-Visible Spectrophotometry is a simpler, faster, and more cost-effective method for the quantification of **Ambroxol hydrochloride** compared to HPLC.[7] It is suitable for the analysis of bulk drugs and simple pharmaceutical formulations where interference from excipients is minimal.[8][9]

Experimental Protocol: UV Spectrophotometry

This protocol is based on the direct measurement of UV absorbance.

1. Instrumentation:

- Double beam UV-Visible Spectrophotometer with 1 cm matched quartz cuvettes.[1]
- Analytical balance.

2. Reagents and Materials:

- Methanol or Distilled Water.[1][8]
- 0.1 N Hydrochloric Acid (HCl).[8]
- **Ambroxol Hydrochloride** Reference Standard.

3. Spectrophotometric Conditions:

- Wavelength (λ_{max}): 306 nm (in 0.1M HCl) or 250 nm.[5][8]
- Blank: The same solvent used for preparing the solutions (e.g., 0.1 N HCl).[8]

4. Preparation of Standard Solution:

- Accurately weigh 100 mg of **Ambroxol hydrochloride** reference standard into a 100 mL volumetric flask.
- Dissolve in and dilute to volume with the chosen solvent (e.g., methanol) to get a stock solution of 1000 $\mu\text{g/mL}$. [1]

- From this stock solution, prepare a working stock of 100 µg/mL.[1]
- Prepare a series of dilutions in the desired concentration range (e.g., 2-10 µg/mL) using the appropriate solvent (e.g., 0.1 N HCl).[8]

5. Preparation of Sample Solution (from Tablets):

- Weigh and powder 20 tablets.
- Transfer powder equivalent to 100 mg of **Ambroxol hydrochloride** to a 100 mL volumetric flask.
- Add about 20 mL of methanol, shake well, and filter.[1]
- Collect the filtrate and washings into the 100 mL volumetric flask and dilute to the mark with distilled water to get a concentration of 1000 µg/mL.[1]
- Further dilute this solution with the appropriate solvent to a final concentration within the linear range of the method.

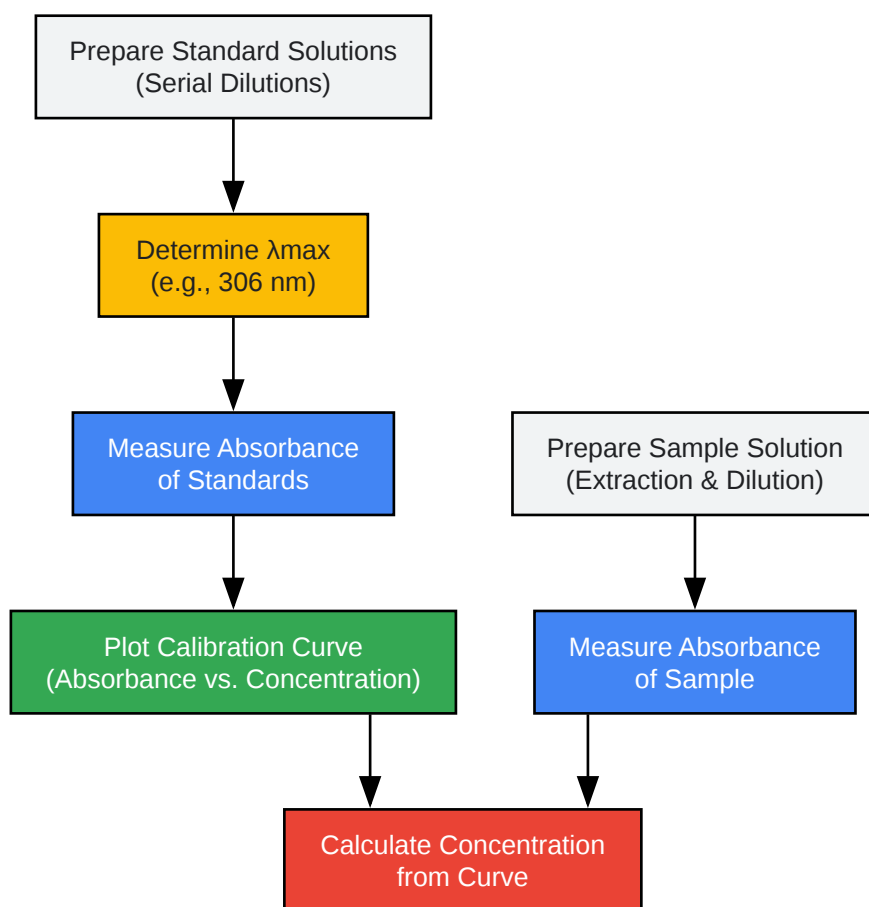
6. Analysis Procedure:

- Set the spectrophotometer to zero with the blank solution.
- Measure the absorbance of each standard solution at the λ_{max} (e.g., 306 nm).
- Plot a calibration curve of absorbance versus concentration.
- Measure the absorbance of the sample solution.
- Determine the concentration of **Ambroxol hydrochloride** in the sample from the calibration curve.

Data Presentation: UV Method Validation Parameters

Parameter	Reported Value	Reference
Wavelength (λ_{max})	306 nm	[8] [9]
250 nm	[5]	
242 nm	[10]	
Solvent	0.1 M HCl / Water / Methanol	[5] [8]
Linearity Range	2 - 10 $\mu\text{g/mL}$	[8] [9]
10 - 50 $\mu\text{g/mL}$	[10]	
Correlation Coefficient (r)	0.99987	[8]
Molar Absorptivity	3947 $\text{L mol}^{-1} \text{cm}^{-1}$	[8] [9]
LOD	3.94 $\mu\text{g/mL}$	[8]
1 $\mu\text{g/mL}$	[5]	
LOQ	11.95 $\mu\text{g/mL}$	[8]
4 $\mu\text{g/mL}$	[5]	
Recovery	97.77 - 101.4%	[8]
Precision (%RSD)	< 2%	[8] [9]

Workflow for UV-Vis Spectrophotometric Analysis



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Caption: Step-by-step workflow for UV-Vis analysis.

Conclusion

Both HPLC and UV-Visible Spectrophotometry are reliable and validated methods for the quality control of **Ambroxol hydrochloride** in pharmaceutical products. The choice of method depends on the specific requirements of the analysis. HPLC offers greater specificity and is essential for analyzing combination products and for stability-indicating assays.[3] UV spectrophotometry provides a rapid, simple, and economical alternative for routine analysis of the bulk drug and single-component formulations.[5][9] The protocols and data presented here serve as a comprehensive guide for researchers and quality control professionals in the pharmaceutical industry.

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